5-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3. It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenylacetic acid backbone.
Preparation Methods
The synthesis of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of a fluorine atom to the phenyl ring.
Methoxylation: Addition of a trifluoromethoxy group to the phenyl ring.
Acetylation: Formation of the acetic acid moiety.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .
Chemical Reactions Analysis
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid can be compared with similar compounds such as:
2,5-Bis(trifluoromethyl)phenylacetic acid: This compound has two trifluoromethyl groups instead of one trifluoromethoxy group, leading to different chemical properties and applications.
5-Fluoro-2-(trifluoromethyl)benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXODIBVVHYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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